2-Methoxy-5-({4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzamide
Description
2-Methoxy-5-({4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzamide is a structurally complex benzamide derivative featuring a phthalazine core linked to a methoxy-substituted benzamide moiety and a morpholine sulfonyl group. The phthalazine ring may enhance binding affinity to ATP-binding pockets in kinases, while the morpholine sulfonyl group likely improves solubility and metabolic stability.
Properties
IUPAC Name |
2-methoxy-5-[[4-(4-methyl-3-morpholin-4-ylsulfonylphenyl)phthalazin-1-yl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O5S/c1-17-7-8-18(15-24(17)38(34,35)32-11-13-37-14-12-32)25-20-5-3-4-6-21(20)27(31-30-25)29-19-9-10-23(36-2)22(16-19)26(28)33/h3-10,15-16H,11-14H2,1-2H3,(H2,28,33)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIAAWBSLYHOKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)OC)C(=O)N)S(=O)(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-({4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the phthalazin-1-yl intermediate, followed by the introduction of the morpholin-4-ylsulfonyl group. The final step involves the coupling of the intermediate with 2-methoxy-5-aminobenzamide under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also crucial in obtaining the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-({4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
2-Methoxy-5-({4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-({4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as cell signaling modulation or metabolic pathway alteration.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related molecules from the evidence, focusing on core motifs, substituent effects, and synthesis efficiency.
Structural and Functional Analogues
Research Findings and Trends
- Morpholine Sulfonyl Advantage: Morpholine sulfonyl groups (target compound, ) balance solubility and stability, contrasting with the methanesulfonate salt in ’s imatinib analog.
- Heterocyclic Diversity: Phthalazine cores are understudied compared to pyrimidine/quinazoline systems, offering novel binding opportunities in medicinal chemistry.
- Yield Optimization: Bulky substituents (e.g., phenothiazine in ) correlate with lower yields, suggesting streamlined synthetic routes for the target compound require minimal steric hindrance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
